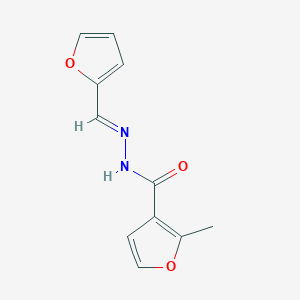

![molecular formula C18H20N4O2 B5550351 methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives typically involves oxidative coupling and cyclization reactions. For instance, a method described involves the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling between methyl arene and 1-(2-aminophenyl)pyrroles, facilitated by oxidation in the presence of an iron catalyst. This process highlights the role of oxygen and iron catalysts in forming the quinoxaline structure through a Pictet-Spengler-type annulation, indicating a versatile approach to synthesizing derivatives including the target compound (Ahn et al., 2021).

Molecular Structure Analysis

Quinoxalines, including our compound of interest, possess a nitrogen-embedded heterocyclic structure that offers unique electronic and structural properties. Extensive computational and analytical techniques, such as NMR, MS, and X-ray crystallography, are employed to characterize these compounds, providing insights into their ionic nature, stability, and reactivity. The detailed structure elucidation supports understanding their interactions and reactivity in chemical processes (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cycloaddition, annulation, and catalytic transformations, which are essential for synthesizing diverse molecular architectures. For example, FeCl3-catalyzed synthesis demonstrates the ability to construct pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles through annulation, showcasing the compound's reactivity towards forming complex heterocyclic structures under mild conditions (An et al., 2017).

Physical Properties Analysis

The physical properties of methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of nitrogen atoms and the cyclohexyl group affects the compound's polarity, solubility in various solvents, and phase behavior, which are crucial for its application in organic synthesis and material science.

Chemical Properties Analysis

The chemical properties of this quinoxaline derivative, including its reactivity, stability, and interaction with other molecules, are critical for its utility in chemical synthesis and potential applications in material science and pharmaceuticals. Its ability to undergo reactions such as cyclization, nucleophilic substitution, and coordination with metals highlights its versatility and potential as a building block in organic synthesis and catalysis.

For more comprehensive insights and detailed research on methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, including its synthesis, molecular and chemical properties, the following references provide a wealth of information:

- (Ahn et al., 2021) - Synthesis methodologies and oxidative coupling mechanisms.

- (Faizi et al., 2018) - Structural characterization and computational analysis.

- (An et al., 2017) - Chemical reactivity and synthesis under catalytic conditions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed several methods for synthesizing pyrrolo- and indolo[1,2-a]quinoxalines, including environmentally friendly approaches and catalyst-free conditions. For example, an iodine-catalyzed synthesis provides a practical and green approach to these compounds, using oxygen as an environmentally friendly oxidant and iodine as an economical catalyst (Wang et al., 2015). Another study highlighted a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, illustrating the versatility of quinoxaline derivatives synthesis (Xie et al., 2019).

Biological and Medicinal Applications

Quinoxaline derivatives, including those related to "methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate," have been investigated for their potential in medicinal chemistry, particularly as inhibitors of human protein kinase CK2. This enzyme is a potential drug target for diseases such as cancer and inflammatory disorders. A study synthesized and evaluated a series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives, identifying new inhibitors with IC50 values in the micro- and sub-micromolar range (Guillon et al., 2013).

Environmental and Green Chemistry

The research on quinoxaline derivatives also extends to environmental and green chemistry applications. A study presented a catalyst-free synthesis of pyrrolo[1,2-a]quinolines via dehydration/[3 + 2] cycloaddition directly from 2-methylquinolines, aldehydes, and alkynoates. This method is notable for being tolerant to air and producing water as the only byproduct, highlighting the environmentally benign process with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Propriétés

IUPAC Name |

methyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHKCDODWFJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)